(3S)-1-methanesulfonylpyrrolidin-3-amine (3S)-1-methanesulfonylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 651056-84-7; 773053-81-9
VCID: VC7047392
InChI: InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1
SMILES: CS(=O)(=O)N1CCC(C1)N
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.22

(3S)-1-methanesulfonylpyrrolidin-3-amine

CAS No.: 651056-84-7; 773053-81-9

Cat. No.: VC7047392

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.22

* For research use only. Not for human or veterinary use.

(3S)-1-methanesulfonylpyrrolidin-3-amine - 651056-84-7; 773053-81-9

Specification

CAS No. 651056-84-7; 773053-81-9
Molecular Formula C5H12N2O2S
Molecular Weight 164.22
IUPAC Name (3S)-1-methylsulfonylpyrrolidin-3-amine
Standard InChI InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1
Standard InChI Key UDYSDVVJHGYAHB-YFKPBYRVSA-N
SMILES CS(=O)(=O)N1CCC(C1)N

Introduction

Chemical Identity and Structural Features

(3S)-1-Methanesulfonylpyrrolidin-3-amine is characterized by the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.22 g/mol . Its IUPAC name, (3S)-1-methylsulfonylpyrrolidin-3-amine, reflects the stereochemistry at the 3rd carbon, which is critical for its interactions in biological systems . The compound’s structure includes:

  • A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).

  • A methanesulfonyl group (-SO₂CH₃) attached to the nitrogen atom at the 1st position.

  • An amine group (-NH₂) at the 3rd position, which is in the S configuration .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₁₂N₂O₂S
Molecular Weight164.22 g/mol
CAS Numbers651056-84-7; 773053-81-9
SMILES NotationCS(=O)(=O)N1CCC(C1)N
InChIKeyUDYSDVVJHGYAHB-YFKPBYRVSA-N
Stereochemistry(3S)-configuration

The stereochemical purity of the compound is verified by its 97% purity in commercial samples, as reported by Advanced ChemBlocks .

Synthesis and Preparation

The synthesis of (3S)-1-methanesulfonylpyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions. The stereoselectivity of the process is achieved either through the use of chiral starting materials or via resolution techniques . A key intermediate in this pathway is the hydrochloride salt (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7), which has a molecular weight of 200.69 g/mol and is utilized in further pharmaceutical derivatization .

Table 2: Synthesis Overview

StepReaction ComponentConditionsOutcome
1Pyrrolidin-3-amineMethanesulfonyl chlorideFormation of sulfonamide bond
2Chiral resolutionChromatographyIsolation of (3S)-enantiomer
3Salt formationHCl treatmentHydrochloride salt derivative

The hydrochloride salt is commercially available at 97% purity for research purposes, with a price of $340.90 per gram (1g scale) .

Physical and Chemical Properties

While the compound’s solubility data remain unspecified in open sources, its structural analogs suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The methanesulfonyl group enhances stability against enzymatic degradation, a feature advantageous in drug design .

Key Observations:

  • Thermal Stability: The sulfonamide group contributes to high thermal stability, making the compound suitable for high-temperature reactions.

  • Stereochemical Impact: The (3S)-configuration influences its binding affinity in enzyme-substrate interactions, as seen in studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .

VendorPurityPrice (1g)Availability
Advanced ChemBlocks97%$340.908–12 weeks lead time
VulcanchemNot specified-Research use only

Handling requires standard laboratory precautions, including the use of gloves and eye protection. The hydrochloride salt form demands airtight storage to prevent hygroscopic degradation .

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